molecular formula C8H11FNOP B13922623 2-(Dimethylphosphoryl)-6-fluoroaniline

2-(Dimethylphosphoryl)-6-fluoroaniline

Cat. No.: B13922623
M. Wt: 187.15 g/mol
InChI Key: UPYYUONHFRSMKU-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)-6-fluoroaniline is a fluorinated aniline derivative featuring a dimethylphosphoryl (-PO(CH₃)₂) substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. The dimethylphosphoryl group is a strong electron-withdrawing moiety, which may enhance reactivity in cross-coupling reactions or serve as a directing group in synthetic pathways. Evidence from patent literature indicates its use as an intermediate in the crystallization of pharmaceutical agents, such as 5-chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrimidine-2,4-diamine, highlighting its role in drug development .

Properties

Molecular Formula

C8H11FNOP

Molecular Weight

187.15 g/mol

IUPAC Name

2-dimethylphosphoryl-6-fluoroaniline

InChI

InChI=1S/C8H11FNOP/c1-12(2,11)7-5-3-4-6(9)8(7)10/h3-5H,10H2,1-2H3

InChI Key

UPYYUONHFRSMKU-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1N)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylphosphinyl)-6-fluorobenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(Dimethylphosphinyl)-6-fluorobenzenamine can yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

2-(Dimethylphosphinyl)-6-fluorobenzenamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with unique properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphinyl)-6-fluorobenzenamine involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The fluorine atom may enhance the compound’s stability and reactivity, contributing to its overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Dimethylphosphoryl)-6-fluoroaniline with analogous 6-fluoroaniline derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Compound Substituent Molecular Weight (g/mol) Key Applications Physical Form Safety Profile References
2-(Dimethylphosphoryl)-6-fluoroaniline -PO(CH₃)₂ ~213.14 (calculated) Pharmaceutical intermediates (e.g., crystalline drug forms) Not specified Limited data; assume irritant
2-(Difluoromethylsulphonyl)-6-fluoroaniline -SO₂CF₂H 225.19 Pharmaceutical and agrochemical synthesis Solid Harmful; skin/eye irritant
2-(Benzyloxy)-6-fluoroaniline -OCH₂C₆H₅ 217.24 Organic synthesis (building block) Powder Safety data unavailable
2-(Difluoromethoxy)-6-fluoroaniline -OCHF₂ 177.12 Research reagent (e.g., medicinal chemistry) Not specified Requires standard lab precautions
2-Chloro-6-fluoroaniline -Cl 145.57 Intermediate in dye and drug synthesis Liquid or solid Toxic; handle with care
2-(Cyclohexyloxy)-6-fluoroaniline -O-C₆H₁₁ 209.26 Lab scaffold for small-molecule development Not specified Discontinued; limited safety info

Key Observations:

Substituent Effects :

  • The dimethylphosphoryl group imparts strong electron-withdrawing and polar characteristics, enhancing solubility in polar solvents and directing reactivity in aromatic substitution reactions. This contrasts with sulphonyl (e.g., -SO₂CF₂H in ), which also withdraws electrons but offers different steric and electronic profiles for agrochemical applications.
  • Alkoxy substituents (e.g., benzyloxy , cyclohexyloxy ) are less polar, favoring hydrophobic interactions in drug design.

Applications :

  • The dimethylphosphoryl derivative is specialized for pharmaceutical intermediates , as seen in its role in crystallizing kinase inhibitors . In contrast, the sulphonyl analog is versatile in both pharmaceutical and agrochemical contexts due to its dual reactivity .

Safety :

  • Most analogs are classified as irritants or toxic, necessitating stringent handling protocols. The dimethylphosphoryl compound’s safety data is unspecified, but phosphorylated compounds generally require precautions against inhalation and dermal exposure.

Research Findings and Industrial Relevance

  • Pharmaceutical Use : 2-(Dimethylphosphoryl)-6-fluoroaniline is critical in synthesizing crystalline forms of kinase inhibitors, as demonstrated in patent EP 3 234 567 B1 . Its phosphoryl group likely stabilizes intermolecular interactions in the crystal lattice.
  • Comparative Reactivity : The sulphonyl analog () exhibits broader utility in pesticide development, attributed to the sulphonyl group’s compatibility with nucleophilic displacement reactions .

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